molecular formula C12H17NO2 B13645466 3-Methyl-N-phenyl-L-valine CAS No. 400777-56-2

3-Methyl-N-phenyl-L-valine

Cat. No.: B13645466
CAS No.: 400777-56-2
M. Wt: 207.27 g/mol
InChI Key: XDPXYKMLGIKDGV-SNVBAGLBSA-N
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Description

3-Methyl-N-phenyl-L-valine is an organic compound that belongs to the class of amino acids It is a derivative of L-valine, where the amino group is substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-phenyl-L-valine typically involves the N-acylation of L-valine. One common method is to react L-valine with an acyl chloride, such as phenylacetyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides and amino acid derivatives by sequentially adding protected amino acids to a growing chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-phenyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-N-phenyl-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-N-phenyl-L-valine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The phenyl group may enhance its binding affinity to hydrophobic pockets in proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylglycine: Similar in structure but lacks the methyl group on the valine moiety.

    N-Phenylalanine: Contains a phenyl group but differs in the side chain structure.

    N-Phenylleucine: Similar but has a different branching in the side chain.

Uniqueness

3-Methyl-N-phenyl-L-valine is unique due to the presence of both a methyl group and a phenyl group on the valine backbone. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

400777-56-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S)-2-anilino-3,3-dimethylbutanoic acid

InChI

InChI=1S/C12H17NO2/c1-12(2,3)10(11(14)15)13-9-7-5-4-6-8-9/h4-8,10,13H,1-3H3,(H,14,15)/t10-/m1/s1

InChI Key

XDPXYKMLGIKDGV-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC1=CC=CC=C1

Canonical SMILES

CC(C)(C)C(C(=O)O)NC1=CC=CC=C1

Origin of Product

United States

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